molecular formula C17H27BN2O2 B1404723 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine CAS No. 1245505-23-0

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

Cat. No.: B1404723
CAS No.: 1245505-23-0
M. Wt: 302.2 g/mol
InChI Key: YDTPVWQNUYEICI-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group, which is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Biochemical Analysis

Biochemical Properties

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. This compound interacts with various enzymes, proteins, and other biomolecules through its boron moiety. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile reagent in biochemical assays. For instance, it can interact with serine and threonine residues in proteins, forming stable complexes that can be used to study enzyme mechanisms and protein-ligand interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of kinases and phosphatases, enzymes that play critical roles in cell signaling. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane group can interact with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound can inhibit enzymes by forming stable boronate complexes with active site residues, thereby blocking substrate access. Conversely, it can activate certain enzymes by stabilizing their active conformations. These interactions can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. It has been observed that the compound can degrade over time, leading to a decrease in its efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties in vivo. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components. Threshold effects have been observed, where a certain dose level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels. The compound can also influence the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes. The compound can also bind to plasma proteins, affecting its bioavailability and distribution in tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles through post-translational modifications or by interacting with targeting signals. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is first synthesized by reacting 4-bromobenzyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst

    Piperazine Substitution: The benzyl intermediate is then reacted with piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.

    Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is unique due to its combination of a piperazine ring and a boron-containing moiety. This structure imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20/h5-8,19H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTPVWQNUYEICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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